二价铁硫酸盐

描述

科学研究应用

Iron(II) sulfamate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions . In biology and medicine, iron(2+) disulphamate has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it is used in the synthesis of coordination compounds, which are important in various industrial processes .

作用机制

Target of Action

Iron(2+) disulphamate, also known as Iron(II) sulfamate, primarily targets the erythrocytes , also known as red blood cells . The primary role of erythrocytes is to transport oxygen from the lungs to the body’s tissues and then transport carbon dioxide back to the lungs .

Mode of Action

The compound interacts with its targets by being necessary for the production of hemoglobin , a protein within red blood cells that carries oxygen . Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron(2+) disulphamate affects the iron homeostasis pathway . This pathway controls the major flows of iron into plasma: absorption of dietary iron in the intestine, recycling of iron by macrophages (which phagocytose old erythrocytes and other cells), and mobilization of stored iron from hepatocytes . Iron regulatory proteins 1 and 2 (IRP1 and IRP2) play a central role in this regulation .

Pharmacokinetics

The pharmacokinetics of iron supplements like Iron(2+) disulphamate are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of the iron metabolism . Iron can be administered intravenously in the form of polynuclear iron (III)-hydroxide complexes with carbohydrate ligands or orally as iron (II) (ferrous) salts or iron (III) (ferric) complexes . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of Iron(2+) disulphamate’s action is the prevention and treatment of iron deficiency anemia in adults and children .

Action Environment

The action, efficacy, and stability of Iron(2+) disulphamate can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, such as certain proteins and enzymes . .

准备方法

Iron(II) sulfamate can be synthesized through various methods. One common synthetic route involves the reaction of iron(II) sulfate with sulfamic acid in an aqueous solution . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to produce high-purity iron(2+) disulphamate .

化学反应分析

Iron(II) sulfamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron(2+) disulphamate can lead to the formation of iron(III) compounds .

相似化合物的比较

Iron(II) sulfamate can be compared with other similar compounds, such as iron(II) sulfate and iron(III) chloride . While all these compounds contain iron, they differ in their chemical properties and applications. Iron(II) sulfamate is unique due to its high stability and low toxicity, making it a preferred choice in many applications . Other similar compounds include iron(II) complexes with various ligands, such as 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine and closo-borate anions .

属性

IUPAC Name |

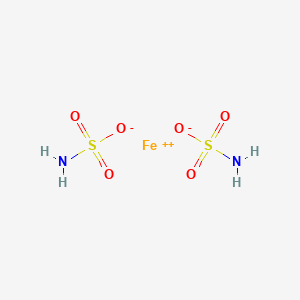

iron(2+);disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZYOZWYVFYNFV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

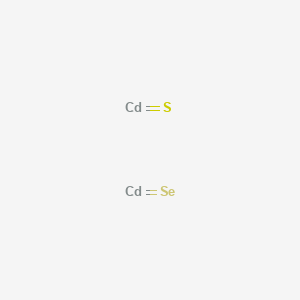

Canonical SMILES |

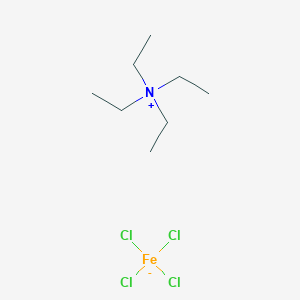

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH2SO3)2Fe, FeH4N2O6S2 | |

| Record name | Iron(II) sulfamate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Iron(II)_sulfamate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890735 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-30% aqueous solution: Green liquid; [MSDSonline] | |

| Record name | Iron(II) sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14017-39-1 | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, iron(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Iron(II) sulfamate used in the determination of uranium and thorium in geological samples?

A1: Iron(II) sulfamate is used to address interference caused by plutonium during the separation of uranium and thorium. [] The research paper "Determination of uranium and thorium in geological materials using extraction chromatography" [] indicates that plutonium can interfere with the separation process. Using Iron(II) sulfamate introduces a reduction step that effectively eliminates this interference, allowing for accurate determination of uranium and thorium concentrations.

Q2: How does the use of Iron(II) sulfamate compare to other methods for separating uranium and thorium?

A2: The research suggests that using extraction chromatography with Iron(II) sulfamate offers several advantages over traditional anion-exchange methods. [] While achieving similar chemical recoveries, the extraction chromatography procedure using Iron(II) sulfamate provides a faster separation process and requires fewer reagents, making it more efficient. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)

![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)